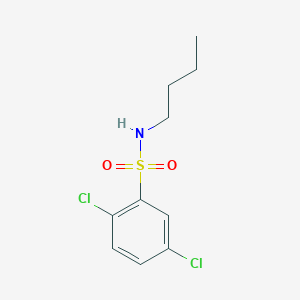

N-butyl-2,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-butyl-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO2S/c1-2-3-6-13-16(14,15)10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTKJVPOROKRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,5-dichlorobenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with n-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-butyl-2,5-dichlorobenzenesulfonamide can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The final product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated sulfonamides, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

N-butyl-2,5-dichlorobenzenesulfonamide is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article delves into its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

N-butyl-2,5-dichlorobenzenesulfonamide has shown potential as a lead compound in the development of pharmaceuticals. Its sulfonamide moiety is known for antimicrobial properties, making it a candidate for antibiotic development. Research has indicated that modifications to the sulfonamide structure can enhance its efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of sulfonamides, including derivatives of N-butyl-2,5-dichlorobenzenesulfonamide. The results demonstrated significant inhibition of bacterial growth, highlighting the compound's potential in treating infections caused by resistant strains .

Agricultural Chemistry

In agricultural applications, N-butyl-2,5-dichlorobenzenesulfonamide can function as a herbicide or pesticide. Its ability to inhibit specific biochemical pathways in plants makes it useful for controlling weed growth and pest populations.

Case Study: Herbicidal Properties

Research conducted on various sulfonamide derivatives revealed that compounds similar to N-butyl-2,5-dichlorobenzenesulfonamide exhibited herbicidal properties by disrupting photosynthesis in target plants . This suggests that further exploration could lead to effective agricultural chemicals.

Materials Science

The compound's unique chemical structure allows it to be used as an additive in polymer chemistry. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their formulations.

Application: Polymer Additive

In materials science, N-butyl-2,5-dichlorobenzenesulfonamide has been investigated for its role as a plasticizer or stabilizer in thermoplastics. Studies indicate that incorporating this compound can improve the processing characteristics and end-use performance of various plastic materials .

Environmental Studies

Given the increasing concern over environmental pollutants, compounds like N-butyl-2,5-dichlorobenzenesulfonamide are being studied for their degradation pathways and environmental impact. Understanding how such compounds interact with soil and water systems is crucial for assessing their ecological risks.

Case Study: Environmental Impact Assessment

Research focusing on the environmental fate of sulfonamides has shown that compounds like N-butyl-2,5-dichlorobenzenesulfonamide can persist in aquatic environments, raising concerns about their bioaccumulation and toxicity to aquatic life . This underscores the need for comprehensive studies on their environmental behavior.

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological targets, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | N-butyl-2,5-dichlorobenzenesulfonamide | 4-amino-3,5-dichlorobenzenesulfonamide (CID 89603) |

|---|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂O₂S | C₆H₆Cl₂N₂O₂S |

| Substituents | -Cl (2,5 positions); -N-butyl sulfonamide | -Cl (3,5 positions); -NH₂ (4 position) |

| Molecular Weight | 319.18 g/mol | 265.10 g/mol |

| Key Functional Groups | Sulfonamide, alkyl chain (butyl) | Sulfonamide, amine |

| Lipophilicity (Predicted) | High (due to butyl group) | Moderate (polar amine group) |

| Potential Applications | Pharmaceuticals, polymer additives | Herbicides, research chemicals |

Impact of Substituents on Properties

- Chlorine Positioning : The 2,5-dichloro configuration in the target compound may influence steric hindrance and electronic effects differently than the 3,5-dichloro arrangement in CID 89603. For example, para-substituted chlorines (2,5) could enhance symmetry in molecular packing, affecting crystallinity in material science applications.

- Butyl vs. In contrast, the amine group in CID 89603 introduces hydrogen-bonding capability, which may enhance solubility and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-butyl-2,5-dichlorobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with N-butylamine. Key steps include:

Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride.

Coupling Reaction : Add N-butylamine dropwise under nitrogen at 0–5°C to minimize side reactions.

Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to achieve >95% purity.

Optimization Tips:

- Monitor pH (maintain ~8–9 with triethylamine) to enhance nucleophilicity of the amine.

- Use a molar ratio of 1:1.2 (sulfonyl chloride:amine) to ensure complete reaction .

Q. How can the purity and structural integrity of N-butyl-2,5-dichlorobenzenesulfonamide be validated post-synthesis?

Methodological Answer: Employ a multi-technique approach:

Chromatography : HPLC with a C18 column (acetonitrile/water gradient, 60:40 to 90:10) to assess purity.

Spectroscopy :

- ¹H/¹³C NMR : Verify absence of residual solvents and confirm N-butyl linkage (δ ~3.2 ppm for CH₂ adjacent to sulfonamide).

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of N-butyl-2,5-dichlorobenzenesulfonamide for experimental design?

Methodological Answer: Key properties include:

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of N-butyl-2,5-dichlorobenzenesulfonamide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical:

Crystallization : Grow crystals via slow evaporation of ethanol at 4°C.

Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 93 K to minimize thermal motion artifacts.

Analysis : Compare unit cell parameters (e.g., a = 8.954 Å, b = 13.387 Å, c = 7.567 Å, β = 95.8°) and hydrogen-bonding networks (e.g., N–H⋯O=S interactions) with literature. Discrepancies may arise from polymorphism or solvent inclusion .

Q. What advanced spectroscopic techniques can elucidate electronic interactions in N-butyl-2,5-dichlorobenzenesulfonamide derivatives?

Methodological Answer:

X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects of chlorine atoms on sulfonamide S 2p binding energy (~168–169 eV).

UV-Vis Spectroscopy : Analyze π→π* transitions in the dichlorophenyl ring (λmax ~270 nm; ε ~12,000 L·mol⁻¹·cm⁻¹).

Density Functional Theory (DFT) : Simulate frontier molecular orbitals to predict reactivity with biological targets (e.g., HOMO-LUMO gap ~5.2 eV) .

Q. How can contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition; MCF-7 for cytotoxicity) and normalize results to positive controls.

Proteomic Profiling : Combine SAR with LC-MS/MS to identify off-target interactions (e.g., unintended kinase inhibition).

Molecular Docking : Validate binding modes using crystal structures of target enzymes (e.g., carbonic anhydrase IX) and compare with analog data (e.g., 4-amino-3,5-dichlorobenzenesulfonamide derivatives) .

Q. What computational methods are recommended for predicting the environmental fate and degradation pathways of this compound?

Methodological Answer:

QSAR Modeling : Use EPI Suite™ to estimate biodegradation (e.g., BIOWIN score <2.5 indicates persistence).

Hydrolysis Simulation : Perform DFT calculations at B3LYP/6-311+G(d,p) level to predict cleavage of sulfonamide bonds at pH 7–3.

LC-MS/MS Monitoring : Track degradation products in simulated sunlight (UVB, 312 nm) and identify intermediates via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.